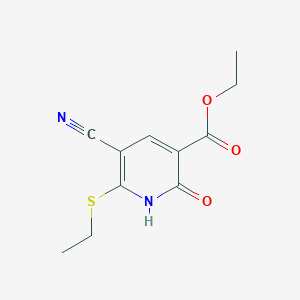

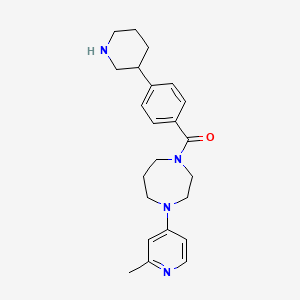

6-(1-naphthyl)-2H-pyran-2-one

Overview

Description

Synthesis Analysis

The synthesis of naphtho[1,8-bc]pyran derivatives, closely related to 6-(1-naphthyl)-2H-pyran-2-one, has been achieved through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes. This method relies on the hydroxy groups to direct regioselective C-H bond cleavage, resulting in efficient and straightforward synthesis (Mochida et al., 2010). Additionally, a one-pot synthesis of related compounds utilizing a three-component condensation reaction of β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin has been reported, offering good to excellent yields and short reaction times (Wan et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives of 6-(1-naphthyl)-2H-pyran-2-one, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, has been characterized by the flattened boat conformation of the heterocyclic pyran ring. The dihedral angles between the naphthalene substituent and the heterocyclic ring highlight the steric hindrance and structural diversity within this class of compounds (Nesterov et al., 2007).

Chemical Reactions and Properties

The Diels-Alder reaction of 6-amino-2H-pyran-2-ones with diethyl acetylenedicarboxylate, 1,4-naphthoquinone, and N-phenylmaleimide showcases the reactivity of these compounds. This reaction follows different pathways, leading to a diverse range of structurally varied products and demonstrating the chemical versatility of the 6-(1-naphthyl)-2H-pyran-2-one derivatives (Khatri & Samant, 2014).

Scientific Research Applications

Cholesterol Regulation

A study conducted by Prugh et al. (1990) explored compounds related to 6-(1-naphthyl)-2H-pyran-2-one, specifically trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones. These compounds exhibited inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. The study suggests potential applications in cholesterol regulation and cardiovascular health (Prugh et al., 1990).

Structural Analysis and Tautomerism

Brbot-Šaranović et al. (2001) investigated isomeric enaminones derived from compounds similar to 6-(1-naphthyl)-2H-pyran-2-one. Their research focused on the structural characterization, revealing insights into tautomerism and intramolecular hydrogen bonding. Such studies are essential in understanding molecular behavior and could have implications in materials science and drug design (Brbot-Šaranović et al., 2001).

Dimerization Studies

Cotterill et al. (1998) explored the dimerization of 6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyrans, which are structurally related to 6-(1-naphthyl)-2H-pyran-2-one. Understanding the dimerization process of these compounds can lead to novel applications in polymer science and material engineering (Cotterill et al., 1998).

Photochemical and Photophysical Properties

Aiken et al. (2014) studied the photochemical properties of 2H-naphtho[1,2-b]pyran derivatives, closely related to 6-(1-naphthyl)-2H-pyran-2-one. They investigated the photomerocyanine formation, a process essential in understanding light-induced molecular changes. This research could have implications in photochemistry and the development of light-responsive materials (Aiken et al., 2014).

Gold-Catalyzed Cyclization

Li et al. (2020) demonstrated the gold(i)-catalyzed cyclization of compounds related to 6-(1-naphthyl)-2H-pyran-2-one. This method represents an efficient approach for the synthesis of complex polycyclic compounds, potentially useful in organic synthesis and pharmaceutical research (Li et al., 2020).

properties

IUPAC Name |

6-naphthalen-1-ylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSCVJZCYTXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(naphthalen-1-yl)-2H-pyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)

![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)